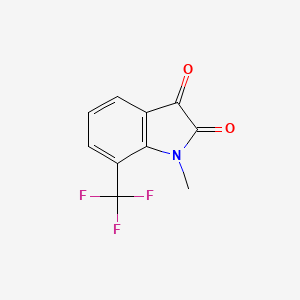

1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione" is a derivative of indole-2,3-dione, which is a versatile molecule used in the synthesis of various heterocyclic compounds for drug preparation. Indole-2,3-dione derivatives have shown a range of bioactivities, including antimicrobial and anticorrosion properties .

Synthesis Analysis

The synthesis of related indole-2,3-dione derivatives involves condensation reactions and strategic synthesis methods. For instance, the synthesis of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione derivatives was achieved through condensation with thiosemicarbazide, followed by spectral data and elemental analysis confirmation . Similarly, difluoromethylated indol-2-ones were synthesized using direct fluorination with diethylaminosulfur trifluoride, indicating a facile pathway for constructing such compounds .

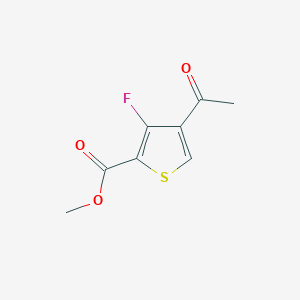

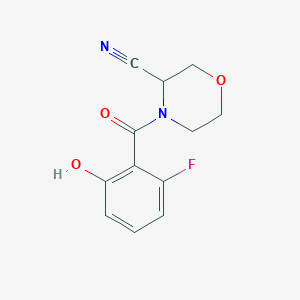

Molecular Structure Analysis

The molecular structure of indole-2,3-dione derivatives can be complex, with the possibility of different isomers. For example, the molecular structure of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] was confirmed by analytical and spectral data, including NMR and X-ray single crystal diffraction analysis, which distinguished between the E- and Z-isomers of the compound .

Chemical Reactions Analysis

Indole-2,3-dione derivatives can participate in various chemical reactions. The QSAR study of some derivatives as anti-tubercular agents demonstrated a linear relationship between molecular descriptors and inhibitory activity, indicating that the molecular structure plays a significant role in the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-2,3-dione derivatives are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can significantly affect the bioactivity of these molecules, as seen in the potent inhibition of M. tuberculosis growth by certain derivatives . Additionally, the presence of electronegative groups and aromatic rings contributes to the anticorrosion properties of these compounds .

Applications De Recherche Scientifique

Molecular Structure Analysis

- Molecular and Crystal Structure: A study by Karalı (2021) focused on determining the molecular structure and isomers of a related compound, 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione, revealing its molecular interactions and crystal structure through NMR spectroscopy and X-ray single crystal diffraction analysis (Karalı, 2021).

Synthesis and Derivative Studies

- Synthesis and Antituberculosis Activity: Güzel et al. (2008) synthesized derivatives of 1-methyl-5-methyl/trifluoromethoxy-1H-indole-2,3-dione and tested them for antituberculosis activity, demonstrating the compound's potential in medical research (Güzel, Karalı, & Salman, 2008).

- Benzo[f]indole-4,9-Dione Derivatives Synthesis: Nadji-Boukrouche et al. (2015) conducted a study on the synthesis of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives, exploring new methods in organic chemistry (Nadji-Boukrouche, On, Khoumeri, Terme, & Vanelle, 2015).

Biological and Pharmacological Properties

- Antimicrobial Activity: A study by Ramadan, Rasheed, & El Ashry (2019) explored the synthesis of derivatives linked to 1H-indole-2,3-dione, evaluating their antimicrobial activity, thereby contributing to the understanding of its potential pharmacological uses (Ramadan, Rasheed, & El Ashry, 2019).

- QSAR Study for Anti-Tubercular Agents: Shahlaei, Fassihi, & Nezami (2009) discovered quantitative relationships between the molecular structure of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione derivatives and their anti-tubercular activity, contributing to drug design research (Shahlaei, Fassihi, & Nezami, 2009).

Chemosensor Development

- Selective Optical Chemosensors: Fahmi et al. (2019) reported that 1H-indole-2,3-dione exhibits high sensing capability for Fe3+ ions, demonstrating its potential use in developing chemosensors (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

Orientations Futures

Future research on this compound could involve studying its reactivity and potential applications, particularly in the field of medicinal chemistry. The trifluoromethyl group is often used in drug design, so this compound could potentially serve as a useful building block in the synthesis of new pharmaceuticals .

Propriétés

IUPAC Name |

1-methyl-7-(trifluoromethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-14-7-5(8(15)9(14)16)3-2-4-6(7)10(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXOXOOOXCOXAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C(F)(F)F)C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)

![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)

![N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2502806.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2502808.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)